8a-(4-tert-Butyl-phenyl)-octahydro-pyrrolo[1,2-a]pyrimidine
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Overview
Description
8a-(4-tert-Butyl-phenyl)-octahydro-pyrrolo[1,2-a]pyrimidine is a heterocyclic compound that features a pyrrolo[1,2-a]pyrimidine core with a tert-butyl-phenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8a-(4-tert-Butyl-phenyl)-octahydro-pyrrolo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the following steps:
Multicomponent Reaction: A reaction involving a pyrimidine derivative, a suitable amine, and a tert-butyl-phenyl compound.
Condensation Reaction: The intermediate formed undergoes a condensation reaction to form the pyrrolo[1,2-a]pyrimidine core.
Intramolecular Cyclization: The final step involves intramolecular cyclization to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale multicomponent reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8a-(4-tert-Butyl-phenyl)-octahydro-pyrrolo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the tert-butyl-phenyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
8a-(4-tert-Butyl-phenyl)-octahydro-pyrrolo[1,2-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of anticancer and antimicrobial drugs.
Materials Science: Its unique structural properties make it a candidate for use in the development of novel materials with specific electronic or mechanical properties.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 8a-(4-tert-Butyl-phenyl)-octahydro-pyrrolo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: Compounds such as 4-(4-fluorophenyl)-6-oxo-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio]-1,6-dihydropyrimidine.
Imidazo[1,2-a]pyrimidines: Compounds with similar core structures but different substituents.
Uniqueness
8a-(4-tert-Butyl-phenyl)-octahydro-pyrrolo[1,2-a]pyrimidine is unique due to its specific tert-butyl-phenyl substituent, which imparts distinct steric and electronic properties
Properties
IUPAC Name |
8a-(4-tert-butylphenyl)-2,3,4,6,7,8-hexahydro-1H-pyrrolo[1,2-a]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2/c1-16(2,3)14-6-8-15(9-7-14)17-10-4-12-19(17)13-5-11-18-17/h6-9,18H,4-5,10-13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYZXMQUOREZTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C23CCCN2CCCN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40587724 |
Source
|
Record name | 8a-(4-tert-Butylphenyl)octahydropyrrolo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40587724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
904817-62-5 |
Source
|
Record name | 8a-(4-tert-Butylphenyl)octahydropyrrolo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40587724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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